molecular formula C7H11FO B1470554 2-(2-Fluoroethyl)cyclopentan-1-one CAS No. 1531547-10-0

2-(2-Fluoroethyl)cyclopentan-1-one

Cat. No.: B1470554
CAS No.: 1531547-10-0
M. Wt: 130.16 g/mol
InChI Key: HPPBWMDYOWOEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoroethyl)cyclopentan-1-one is an organic compound with the chemical formula C7H11FO . It has a molecular weight of 130.16 . It appears as a liquid and is commonly known as 2-FEC.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11FO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2 . The InChI key is HPPBWMDYOWOEOX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a fruity odor. It should be stored at a temperature of 4°C .

Scientific Research Applications

Chemical Precursors and Decomposition Products

  • A study identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine, elucidating its decomposition pathways and chemical behavior in protic solvents. This research provided insights into the analysis and identification of novel chemical substances (Luo et al., 2022).

Synthesis of Heterocycles

  • Research on the synthesis of pyridyl-substituted five-membered heterocycles from cyclopentanone demonstrated the compound's utility in generating potential inhibitors of p38 mitogen-activated protein kinase, showcasing the versatility of cyclopentanone derivatives in medicinal chemistry (Thaher et al., 2008).

Renewable High-Density Fuel

  • Cyclopentanone derived from hemicellulose has been used to synthesize renewable high-density fuel, emphasizing the role of cyclopentanone derivatives in sustainable energy solutions. This application demonstrates the compound's potential in contributing to the development of biofuels (Wang et al., 2017).

Synthesis of All-Carbon Quaternary Stereogenic Centers

  • Another study focused on the synthesis of (S)-2-methyl-3-fluorophenyl cyclopentanone methyl ester via inter- and intramolecular alkylation reactions, highlighting the compound's role in generating complex molecular structures with all-carbon quaternary stereogenic centers (Penrose et al., 2015).

Hydrogen Storage Material

  • Research on 3-methyl-1,2-BN-cyclopentane investigated its properties relevant to hydrogen storage applications, such as viscosity and thermal stability, suggesting the potential of cyclopentanone derivatives in energy storage technologies (Luo et al., 2013).

Properties

IUPAC Name

2-(2-fluoroethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBWMDYOWOEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoroethyl)cyclopentan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoroethyl)cyclopentan-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Fluoroethyl)cyclopentan-1-one
Reactant of Route 4
Reactant of Route 4
2-(2-Fluoroethyl)cyclopentan-1-one
Reactant of Route 5
Reactant of Route 5
2-(2-Fluoroethyl)cyclopentan-1-one
Reactant of Route 6
2-(2-Fluoroethyl)cyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.